
Antitubercular agent-32
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Antitubercular agent-32 is a novel compound developed to combat tuberculosis, a disease caused by Mycobacterium tuberculosis. This compound has shown promising results in inhibiting the growth of drug-resistant strains of Mycobacterium tuberculosis, making it a significant addition to the arsenal of antitubercular drugs.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of antitubercular agent-32 involves a multi-step process. One common method includes the reaction of substituted heteroaryl aldehyde with 2-acetyl pyrrole or thiazole and substituted hydrazine hydrates in the presence of sodium hydroxide as a catalyst in ethanol at room temperature . The reaction is typically carried out in a one-pot multicomponent manner, which simplifies the process and reduces reaction time.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions are optimized to maintain consistency and efficiency in production.
化学反応の分析
Types of Reactions: Antitubercular agent-32 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may exhibit varying degrees of antitubercular activity.
Reduction: Reduction reactions can modify the functional groups, potentially enhancing the compound’s efficacy.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in modifying the compound to improve its pharmacological properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophilic reagents like sodium methoxide and potassium tert-butoxide are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions are various derivatives of this compound, each with potentially different levels of antitubercular activity and pharmacokinetic properties.
科学的研究の応用
Antitubercular agent-32 has a wide range of scientific research applications:
Chemistry: It serves as a model compound for studying the synthesis and reactivity of antitubercular agents.
Biology: The compound is used in biological studies to understand its interaction with Mycobacterium tuberculosis and its mechanism of action.
Medicine: this compound is being explored for its potential use in treating drug-resistant tuberculosis, offering a new line of defense against this persistent disease.
Industry: The compound’s synthesis and production methods are studied to optimize industrial-scale manufacturing processes.
作用機序
Antitubercular agent-32 exerts its effects by inhibiting the enzyme arabinosyltransferase, which is crucial for the biosynthesis of the mycobacterial cell wall . By disrupting the cell wall synthesis, the compound effectively halts the growth and replication of Mycobacterium tuberculosis. The molecular targets and pathways involved include the inhibition of DNA-dependent RNA polymerase, further preventing bacterial protein synthesis and transcription .
類似化合物との比較
Isoniazid: A first-line antitubercular drug that inhibits the synthesis of mycolic acids in the mycobacterial cell wall.
Rifampicin: Another first-line drug that inhibits DNA-dependent RNA polymerase.
Ethambutol: Inhibits arabinosyltransferase, similar to antitubercular agent-32.
Pyrazinamide: Disrupts mycobacterial cell membrane metabolism and transport functions.
Uniqueness: this compound stands out due to its efficacy against drug-resistant strains of Mycobacterium tuberculosis. Unlike some of the traditional drugs, it has shown a lower propensity for resistance development, making it a valuable addition to the treatment regimen for tuberculosis.
特性
分子式 |
C22H28N4O5S2 |
|---|---|
分子量 |
492.6 g/mol |
IUPAC名 |
2-[4-(cyclohexylmethyl)-4,7-diazaspiro[2.5]octan-7-yl]-6-methylsulfonyl-8-nitro-1,3-benzothiazin-4-one |
InChI |
InChI=1S/C22H28N4O5S2/c1-33(30,31)16-11-17-19(18(12-16)26(28)29)32-21(23-20(17)27)24-9-10-25(22(14-24)7-8-22)13-15-5-3-2-4-6-15/h11-12,15H,2-10,13-14H2,1H3 |
InChIキー |
WDMGWMXNDMKIHQ-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)C1=CC2=C(C(=C1)[N+](=O)[O-])SC(=NC2=O)N3CCN(C4(C3)CC4)CC5CCCCC5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


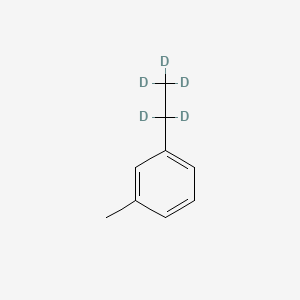


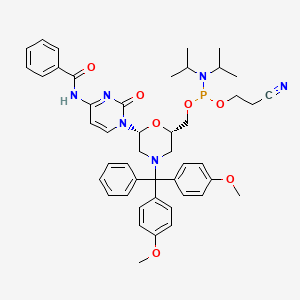
![9-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1-methyl-2-(methylamino)purin-6-one](/img/structure/B12396567.png)

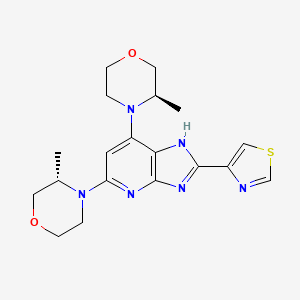
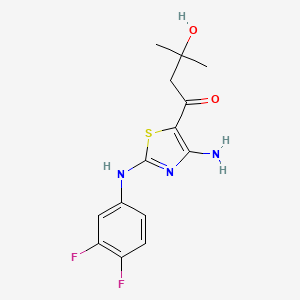
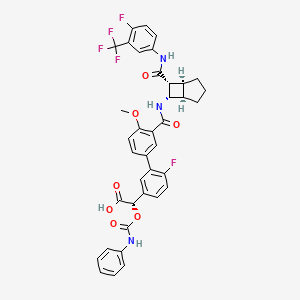
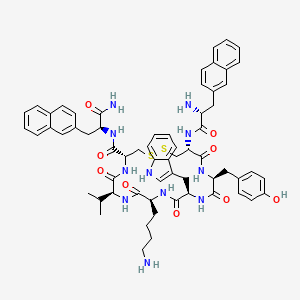
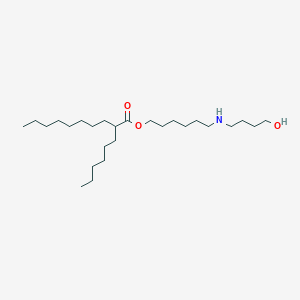
![3-[7-[4-[[4-[6-(4-chloroanilino)-1-methyl-5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1]benzazepin-8-yl]phenyl]methylamino]butyl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B12396617.png)
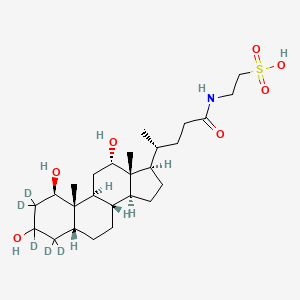
![2-[3-(5-Chloro-6-piperazin-1-ylpyridin-3-yl)-1,2,4-oxadiazol-5-yl]ethanamine;dihydrochloride](/img/structure/B12396622.png)
